Synthesis and characterization of 2-Amino-4-iodoanisole
Synthesis and characterization of 2-Amino-4-iodoanisole
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-iodoanisole
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Amino-4-iodoanisole (also known as 4-iodo-2-methoxyaniline), a valuable substituted aniline intermediate in organic synthesis and drug discovery. We present a detailed, field-proven protocol for its preparation via direct electrophilic iodination of 2-aminoanisole, discussing the mechanistic principles and rationale behind the chosen methodology. An alternative conceptual pathway utilizing the Sandmeyer reaction is also explored to provide a broader synthetic context. The guide culminates with a thorough section on the characterization of the target compound, featuring tabulated physical and spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) and detailed purification techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of 2-Amino-4-iodoanisole.
Introduction: Significance and Synthetic Overview
2-Amino-4-iodoanisole is a key aromatic building block widely employed in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its utility stems from the strategic placement of three distinct functional groups on the benzene ring: a nucleophilic amino group, a methoxy group, and a versatile iodo group. The iodine atom is particularly valuable as it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This reactivity profile makes 2-Amino-4-iodoanisole a crucial intermediate in the development of novel active pharmaceutical ingredients (APIs) and functional materials.[1][3][4][5][6]
The primary challenge in synthesizing this molecule lies in achieving high regioselectivity. The starting material, 2-aminoanisole (o-anisidine), contains two activating, ortho-, para-directing groups. The synthetic strategy must therefore selectively introduce the iodine atom at the C4 position, which is para to the amino group and ortho to the methoxy group. This guide focuses on the most direct and efficient method: electrophilic aromatic substitution.
Synthetic Methodologies: A Tale of Two Routes
Two principal pathways can be envisioned for the synthesis of 2-Amino-4-iodoanisole: direct electrophilic iodination and the Sandmeyer reaction.
Route 1: Direct Electrophilic Iodination (Recommended)
Principle & Mechanistic Rationale: This approach involves the direct iodination of commercially available 2-aminoanisole. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups that increase the electron density of the aromatic ring, making it highly susceptible to attack by an electrophile (an "I⁺" species).
The directing effects of these groups are crucial for regioselectivity. The amino group is a powerful ortho-, para-director, as is the methoxy group. The positions ortho and para to the amino group are C3 and C5. The positions ortho and para to the methoxy group are C3 and C6. The C4 position is para to the amino group and meta to the methoxy group. However, the combined activating influence and the steric hindrance at other positions favor substitution at the C4 position, which is para to the highly activating amino group. Iodine is the least reactive halogen in SEAr reactions, but the highly activated nature of the 2-aminoanisole substrate allows the reaction to proceed efficiently.[7]
Various iodinating reagents can be employed, such as molecular iodine (I₂) in the presence of an oxidizing agent (to generate the I⁺ electrophile in situ), or N-Iodosuccinimide (NIS).[7][8] The use of an oxidant, such as hydrogen peroxide, prevents the buildup of hydrogen iodide (HI), a reducing agent that can reverse the reaction.[9][10][11]
Route 2: Sandmeyer Reaction (Conceptual Pathway)
Principle & Mechanistic Rationale: The Sandmeyer reaction offers a powerful method for introducing a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[12][13][14] This route is typically employed when direct substitution is difficult or yields poor selectivity. While less direct for this specific target, it is a valuable strategy in a chemist's toolkit.
A plausible, albeit multi-step, approach would begin with 2,4-diaminoanisole.[15] The more basic 4-amino group can be selectively diazotized under controlled acidic conditions using sodium nitrite (NaNO₂) to form an aryl diazonium salt.[16][17] This intermediate is then treated with a solution of potassium iodide (KI). The diazonium group (-N₂⁺), being an excellent leaving group (releasing N₂ gas), is displaced by the iodide ion (I⁻) in a radical-nucleophilic aromatic substitution (SRNAr) mechanism, often catalyzed by copper(I) salts.[12]
Detailed Experimental Protocol: Direct Iodination
This protocol describes the synthesis of 2-Amino-4-iodoanisole from 2-aminoanisole using iodine and hydrogen peroxide.
Materials & Reagents:
-
2-Aminoanisole (o-anisidine)
-
Iodine (I₂)
-
Methanol (MeOH) or Ethanol (EtOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware for extraction and filtration.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminoanisole (1.0 equivalent) in methanol (approx. 10-15 mL per gram of starting material). To this solution, add powdered iodine (1.1 equivalents). Stir the mixture to form a dark solution.
-
Iodination: To the stirred solution, add 30% hydrogen peroxide (2.0 equivalents) dropwise via a dropping funnel at room temperature.[16] The addition may be slightly exothermic; maintain the temperature below 40 °C, using an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Quenching: Upon completion, cool the reaction mixture in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the dark iodine color disappears, resulting in a pale yellow or colorless mixture. This step reduces any unreacted iodine.[16]
-
Neutralization: Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: The crude product, often an off-white or brown solid, can be purified by one of the following methods:
-
Recrystallization: A suitable solvent system for recrystallization is ethanol/water or ethyl acetate/hexanes. Dissolve the crude solid in a minimum amount of the hot solvent, and allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is insufficient, purify the crude material using silica gel column chromatography with a solvent system such as a gradient of ethyl acetate in hexanes.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Handle with care.
-
Iodine is corrosive and can cause stains. Avoid inhalation of vapors.
Characterization and Data Presentation
Proper characterization is essential to confirm the identity and purity of the synthesized 2-Amino-4-iodoanisole.
Physical & Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 4-Iodo-2-methoxyaniline | [1] |
| CAS Number | 77770-09-3 | [] |
| Molecular Formula | C₇H₈INO | [] |
| Molecular Weight | 249.05 g/mol | [] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 85-87 °C | [] |
| Boiling Point | 304.3 ± 32.0 °C at 760 mmHg | [] |
| Density | 1.807 ± 0.06 g/cm³ | [] |
Spectroscopic Data Interpretation
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~7.3-7.5 ppm: A doublet, corresponding to the aromatic proton at C5.
-
δ ~6.8-7.0 ppm: A double-doublet, corresponding to the aromatic proton at C3.
-
δ ~6.6-6.7 ppm: A doublet, corresponding to the aromatic proton at C6.
-
δ ~3.8-4.2 ppm: A broad singlet, integrating to 2H, for the -NH₂ protons. The chemical shift can vary with concentration and solvent.
-
δ ~3.8 ppm: A sharp singlet, integrating to 3H, for the -OCH₃ protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum should show 7 distinct signals corresponding to the seven carbon atoms in the molecule.
-
~145-150 ppm: Two signals for the carbons attached to the nitrogen and oxygen (C2 and C1).
-
~110-140 ppm: Four signals for the remaining aromatic carbons.
-
~80-85 ppm: Signal for the carbon bearing the iodine atom (C4).
-
~55 ppm: Signal for the methoxy (-OCH₃) carbon.
-
-
IR (Infrared) Spectroscopy:
-
3350-3450 cm⁻¹: Two distinct sharp peaks (symmetric and asymmetric N-H stretching) characteristic of a primary amine.
-
3000-3100 cm⁻¹: C-H stretching of the aromatic ring.
-
2850-2950 cm⁻¹: C-H stretching of the methoxy group.
-
~1600 cm⁻¹: N-H bending (scissoring) vibration.
-
~1500 & ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
-
~1030 cm⁻¹: Symmetric C-O-C stretching.
-
~800-850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.
-
-
MS (Mass Spectrometry):
-
M⁺ (Molecular Ion Peak): m/z ≈ 249.0, corresponding to the molecular weight of C₇H₈INO. The isotopic pattern will be characteristic of a molecule containing one iodine atom.
-
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of 2-Amino-4-iodoanisole via direct electrophilic iodination of 2-aminoanisole. The described protocol is robust, utilizes readily available reagents, and provides the target compound in good yield and purity after standard purification procedures. The causality behind the high regioselectivity was explained through the combined directing effects of the amino and methoxy functional groups. Furthermore, a comprehensive characterization profile, including physical properties and expected spectroscopic data, has been provided to serve as a benchmark for validating the synthetic outcome. This document provides researchers with the necessary technical information to confidently synthesize and characterize this important chemical intermediate for applications in drug discovery and beyond.
References
-
Trammell, G. L. (1987). Iodination of Aniline. Journal of Chemical Education, 64, 1022. Available at: [Link]
-
ResearchGate. (n.d.). Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway. Request PDF. Available at: [Link]
-
Chemical Education Xchange. (n.d.). Iodination of Aniline. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Iodination. Available at: [Link]
-
Crysdot LLC. (n.d.). 2-Amino-4-iodoanisole. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
-
OrganicChemGuide. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
-
Organic Syntheses. (2006). Indium-Catalyzed Cycloisomerization: Preparation of 4-Methylpyrrolo[1,2-a]quinoline. Org. Synth. 2006, 83, 103. Available at: [Link]
-
Supporting Information. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Available at: [Link]
-
Holch, R., & Culbertson, J.B. (n.d.). Iodination of Anisole. UNI ScholarWorks. Available at: [Link]
-
PubChem. (n.d.). 2,4-Diaminoanisole. CID 11976. Available at: [Link]
-
MySkinRecipes. (n.d.). 4-Iodo-2-methoxyaniline. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 4-iodoanisole. Available at: [Link]
-
SciSpace. (2018). Preparation method of 2-iodo-4-methoxyaniline. Yang Zhuhong. Available at: [Link]
-
UNI ScholarWorks. (n.d.). Iodination of Anisole. Available at: [Link]
- Google Patents. (n.d.). US9238615B2 - Process for the iodination of aromatic compounds.
-
Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Available at: [Link]
-
MDPI. (2026). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. Available at: [Link]
- Google Patents. (n.d.). CN108373404B - Synthesis method of 4-iodoanisole.
-
PubChem. (n.d.). 4-Iodoanisole. CID 69676. Available at: [Link]
- Google Patents. (n.d.). CN100368385C - Process for preparing 2-amino-4-acetamidoanisole.
-
Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic Chemistry Frontiers. Available at: [Link]
-
YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. ChemComplete. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Discovery of Amino-cyclobutarene-derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy. Available at: [Link]
-
PubMed. (n.d.). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]
Sources
- 1. 4-Iodo-2-methoxyaniline [myskinrecipes.com]
- 2. Preparation method of 2-iodo-4-methoxyaniline (2018) | Yang Zhuhong [scispace.com]
- 3. Discovery of Amino-cyclobutarene-derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovations in Drug Discovery and Pharmaceutical Manufacturing for Novel and Orphan Diseases - Behind the Bench [thermofisher.com]
- 5. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodination - Common Conditions [commonorganicchemistry.com]
- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 9. "Iodination of Anisole" by Ralph Holch and J.B. Culbertson [scholarworks.uni.edu]
- 10. prepchem.com [prepchem.com]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. organicchemistryguide.com [organicchemistryguide.com]
